![molecular formula C11H16N2O6 B1530409 N3-Methyl-2'-O-methyluridine CAS No. 7103-27-7](/img/structure/B1530409.png)
N3-Methyl-2'-O-methyluridine
Overview
Description
N3-Methyl-2'-O-methyluridine is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
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Biological Activity
N3-Methyl-2'-O-methyluridine (m3U) is a modified nucleoside that has garnered attention in biological research due to its enhanced stability and biological activity compared to unmodified nucleosides. This article explores the compound's biological properties, synthesis methods, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₆N₂O₆. The unique substitution pattern, with methyl groups at both the N3 and 2'-O positions, contributes to its resistance against enzymatic degradation. This stability makes it particularly valuable in therapeutic contexts where nucleic acid integrity is crucial.
Biological Activities
This compound exhibits several significant biological activities:
- Nuclease Resistance : Studies have shown that m3U modifications improve nuclease resistance in oligonucleotides, making them more stable in biological environments. For instance, serum stability studies indicated that oligonucleotides containing m3U modifications demonstrated superior resistance to exonucleases compared to their unmodified counterparts .
- Binding Affinity : Research indicates that m3U can influence the binding affinity of nucleic acids to various biomolecules. Molecular dynamics simulations have illustrated that m3U modifications can disrupt Watson-Crick base pairing, affecting duplex stability and base discrimination .
- Therapeutic Applications : The enhanced properties of m3U make it a promising candidate for antisense and siRNA-based therapeutics. Its modifications can improve silencing efficiency and drug-like properties, which are critical for developing effective RNA therapeutics .
Synthesis Methods
The synthesis of this compound involves various chemical strategies that allow for the introduction of methyl groups at specified positions. These methods are crucial for producing high yields of the modified nucleoside for research and therapeutic applications.
Table 1: Comparison of Modified Nucleosides
Compound Name | Unique Features |
---|---|
2'-O-Methyluridine | Lacks the N3 methyl group; primarily used in RNA synthesis. |
N3-Methyluridine | Contains only the N3 methyl group; less stable than this compound. |
5-Methyluridine | Methylation at the 5 position; affects base pairing but does not enhance stability significantly. |
2'-Fluoro-N3-methyluridine | Contains a fluorine atom; offers different reactivity profiles and binding characteristics. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enhanced Stability in Therapeutics : A study highlighted how incorporating m3U into oligonucleotides significantly improved their stability against enzymatic degradation, demonstrating its potential for therapeutic applications .
- Molecular Modeling Insights : Molecular modeling investigations revealed that m3U modifications create steric interactions with amino acid residues in exonucleases, enhancing the stability of RNA molecules .
- RNA Modification Impact : Research has shown that modified nucleotides like m3U can alter the translational capacity of mRNAs, potentially leading to new therapeutic strategies in gene therapy and vaccination approaches .
Scientific Research Applications
Enhanced RNA Stability and Translational Efficiency
One of the primary applications of N3-Methyl-2'-O-methyluridine is its ability to enhance the stability and translational efficiency of RNA molecules. Research indicates that the incorporation of modified nucleotides like m³U into RNA can significantly improve resistance to nuclease degradation while maintaining effective base pairing capabilities. This property is crucial for the development of mRNA therapeutics, as unmodified mRNA is often susceptible to rapid degradation in biological systems.
- Nuclease Resistance : Modified nucleosides such as m³U improve the resistance of RNA to enzymatic degradation, making them suitable for therapeutic applications where prolonged stability is required .
- Translational Capacity : Studies have shown that mRNA transcripts containing m³U exhibit enhanced translational efficiency compared to their unmodified counterparts, which is beneficial for applications in gene therapy and vaccine development .
Therapeutic Applications
This compound has potential therapeutic implications, particularly in the context of gene therapy and vaccine development.
- Gene Therapy : The incorporation of m³U into mRNA can reduce immunogenicity while increasing the expression levels of therapeutic proteins. This modification allows for more effective gene delivery systems that can be utilized in treating genetic disorders .
- Vaccine Development : Modified mRNA vaccines, such as those developed for COVID-19, can benefit from the inclusion of m³U to improve stability and efficacy. This approach may lead to more robust immune responses with fewer side effects due to reduced immunogenicity .
Case Studies and Research Findings
Several studies have documented the benefits of incorporating this compound into RNA molecules. Below are key findings from recent research:
Properties
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c1-12-7(15)3-4-13(11(12)17)10-9(18-2)8(16)6(5-14)19-10/h3-4,6,8-10,14,16H,5H2,1-2H3/t6-,8-,9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFGHFBGGZEXEU-PEBGCTIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN(C1=O)C2C(C(C(O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C=CN(C1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.